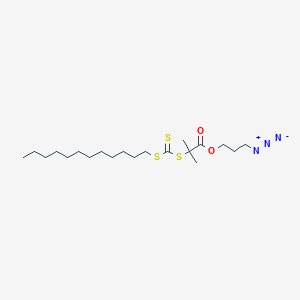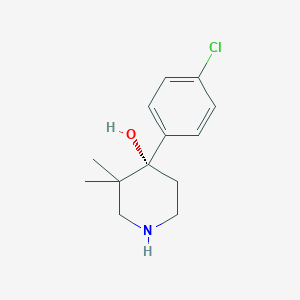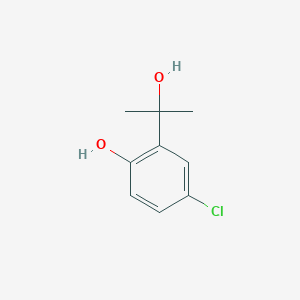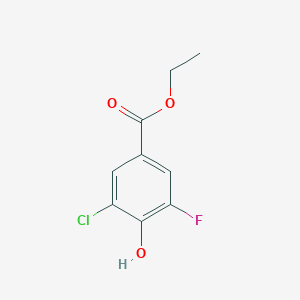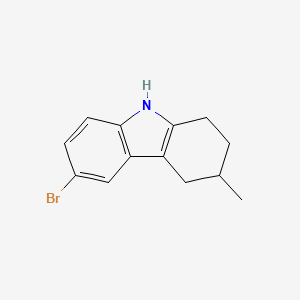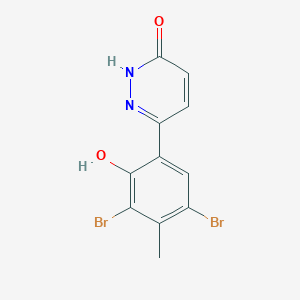
6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the class of pyridazinone derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of bromine atoms to the cyclohexadienone ring.
Cyclization: Formation of the pyridazinone ring through cyclization reactions.
Oxidation/Reduction: Adjusting the oxidation state of the compound to achieve the desired functional groups.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially leading to different biological activities.
Substitution: Halogen atoms (bromine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic reagents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce various functional groups.
科学研究应用
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Pyridazinone derivatives are known for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
Drug Development: The compound and its derivatives could be explored for their potential as therapeutic agents in the treatment of various diseases.
Industry
Material Science:
作用机制
The mechanism of action of 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one would depend on its specific biological target. Generally, pyridazinone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity and leading to the desired therapeutic outcomes.
相似化合物的比较
Similar Compounds
Pyridazinone Derivatives: Compounds with similar structures and functional groups.
Cyclohexadienone Derivatives: Compounds with similar cyclohexadienone rings.
Uniqueness
The uniqueness of 6-(3,5-Dibromo-2-hydroxy-4-methylphenyl)pyridazin-3(2H)-one lies in its specific substitution pattern and the presence of bromine atoms, which can significantly influence its chemical and biological properties.
属性
CAS 编号 |
62902-45-8 |
|---|---|
分子式 |
C11H8Br2N2O2 |
分子量 |
360.00 g/mol |
IUPAC 名称 |
3-(3,5-dibromo-2-hydroxy-4-methylphenyl)-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H8Br2N2O2/c1-5-7(12)4-6(11(17)10(5)13)8-2-3-9(16)15-14-8/h2-4,17H,1H3,(H,15,16) |
InChI 键 |
AEIYVDFPUAZQIZ-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C(=C1Br)O)C2=NNC(=O)C=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


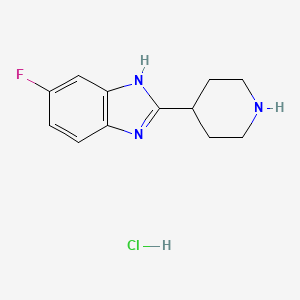
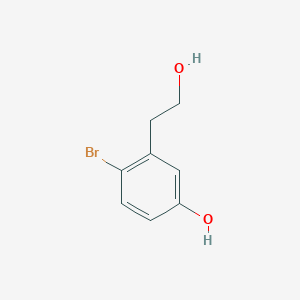
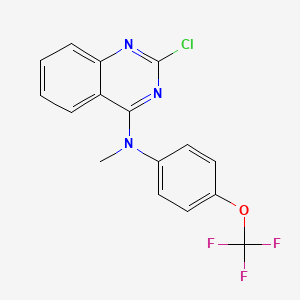
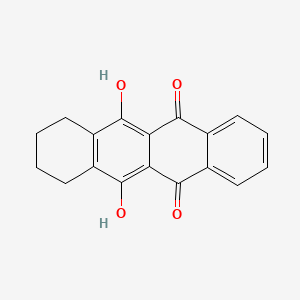
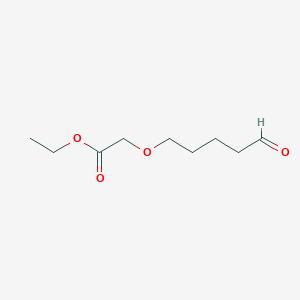
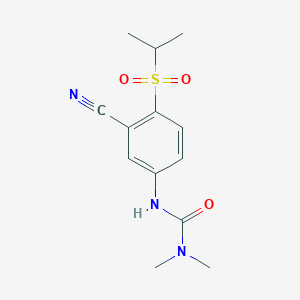
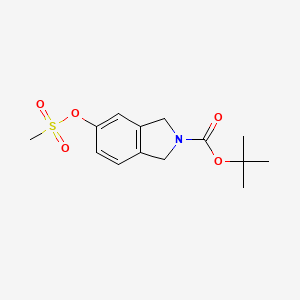
![9-Amino-bicyclo[3.3.1]nonane-3-carboxylic acid methyl ester](/img/structure/B8651035.png)
![Pyrazolo[1,5-a]pyrimidine, 3-iodo-6-(4-methoxyphenyl)-](/img/structure/B8651040.png)
